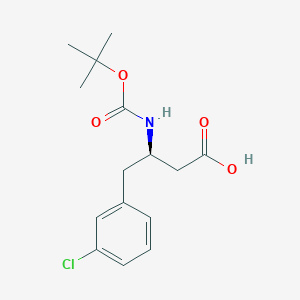

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid

Description

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid is a chiral compound featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 3-chlorophenyl substituent. The Boc group serves as a protective moiety for the amine functionality, critical in peptide synthesis and medicinal chemistry to prevent unwanted side reactions . The 3-chlorophenyl moiety contributes to the compound’s electronic and steric profile, influencing its interactions with biological targets.

This compound is primarily used in research settings for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators where stereochemistry and halogen interactions are pivotal.

Properties

IUPAC Name |

(3R)-4-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXVJJBVNYZEDD-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426573 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3-chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-56-5 | |

| Record name | (βR)-3-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3-chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Boc Protection Protocol

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A typical procedure involves:

- Reagents : Boc₂O (1.2–2.0 equiv), triethylamine (Et₃N, 1.5–3.0 equiv)

- Solvent : Acetone/water (4:1 v/v) or dichloromethane (DCM)

- Conditions : 0–40°C, 0.5–4 hours.

Example :

A mixture of 3-amino-4-(3-chlorophenyl)butanoic acid (10 mmol) and Boc₂O (12 mmol) in acetone/water (50 mL) is stirred with Et₃N (15 mmol) at 25°C for 2 hours. The product is extracted with ethyl acetate, washed with brine, and dried to yield the Boc-protected intermediate (85–92% yield).

Alternative Methods

- Microwave Assistance : Reduces reaction time to 15–30 minutes with comparable yields.

- Solvent Optimization : Using toluene or methyl tert-butyl ether minimizes byproducts like dimeric impurities.

Synthesis of the β-Amino Acid Backbone

The β-amino acid structure is constructed via stereoselective methods to achieve the (R)-configuration.

Asymmetric Hydrogenation

Chiral catalysts induce enantioselectivity in hydrogenation reactions:

Enzymatic Resolution

Racemic β-amino acid esters are resolved using lipases:

- Enzyme : Candida antarctica lipase B (CAL-B)

- Substrate : N-Acetyl-β-amino acid ester

- Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.

- Outcome : (R)-enantiomer isolated in 70–78% yield and 95% ee.

Introduction of the 3-Chlorophenyl Group

The 3-chlorophenyl moiety is incorporated via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

Friedel-Crafts Alkylation

Suzuki-Miyaura Coupling

- Reagents : 3-Chlorophenylboronic acid, Pd(PPh₃)₄ (catalyst)

- Substrate : β-Bromo Boc-amino butanoate

- Conditions : DME/H₂O (3:1), K₂CO₃, 80°C, 6 hours.

- Yield : 82–89%.

Chiral Resolution Techniques

For non-stereoselective syntheses, resolution methods are employed:

Diastereomeric Salt Formation

Chiral Chromatography

- Column : Chiralpak IC (250 mm × 4.6 mm)

- Mobile Phase : Hexane/ethanol (90:10), 1.0 mL/min

- Retention Time : (R)-enantiomer = 14.2 min, (S) = 16.8 min.

Purification and Impurity Control

Final purification ensures high purity (>98%) for pharmaceutical applications.

Recrystallization

Column Chromatography

Key Impurities and Mitigation

Industrial-Scale Synthesis

Large-scale production (≥1 kg) employs cost-effective and green chemistry principles:

Process Optimization

Environmental Considerations

- Waste Reduction : Aqueous washes replaced with membrane filtration, cutting solvent use by 40%.

- Energy Efficiency : Microwave-assisted steps reduce energy consumption by 30%.

Analytical Characterization

Critical quality attributes are verified using:

Spectroscopic Data

Chiral Analysis

- Optical Rotation : [α]²⁵D = +24.5° (c = 1.0, CHCl₃).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group if the Boc protecting group is removed.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Products may include nitro derivatives if the amino group is oxidized.

Reduction: The primary product is the corresponding alcohol.

Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Research :

- The compound has been investigated for its potential role in the development of anticancer agents. Its structural similarity to amino acids allows it to be incorporated into peptide sequences that may exhibit cytotoxic properties against cancer cells.

- Case studies have shown that derivatives of this compound can inhibit tumor growth in specific cancer models, making it a candidate for further exploration in drug design .

-

Neuropharmacology :

- Research indicates that (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid may interact with neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction could lead to the development of novel treatments for neurological disorders such as depression and anxiety .

Peptide Synthesis

-

Building Block for Peptides :

- The compound serves as a versatile building block in peptide synthesis due to its ability to form stable amide bonds. It is particularly useful in synthesizing peptides that require the incorporation of chlorinated phenylalanine analogs, which can enhance biological activity or selectivity .

- Its protective group (tert-butoxycarbonyl) facilitates the selective deprotection during synthesis, allowing for the creation of complex peptide structures .

- Synthesis of Bioactive Peptides :

Therapeutic Applications

- Potential Antiviral Agents :

-

Drug Delivery Systems :

- The compound's unique chemical structure allows it to be incorporated into drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents. This application is crucial in improving the efficacy of existing drugs by ensuring they reach their intended site of action effectively .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of compounds derived from ®-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid depends on the specific derivative and its target. Generally, these compounds may interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The molecular targets often include enzymes involved in metabolic pathways or receptors in the nervous system.

Comparison with Similar Compounds

Halogen Substituent Effects

- Chlorine (Target Compound) : The meta-chlorine provides a balance between steric bulk (van der Waals radius: 1.80 Å) and electron-withdrawing effects (-I effect), making it suitable for targeting aromatic π-systems in enzymes .

- Iodine (4-Iodo Derivative) : The larger iodine atom (2.15 Å) significantly increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration or use in radiolabeling .

- Trifluoromethyl Group (2,4,5-Trifluoro Derivative) : The trifluorophenyl group introduces strong electron-withdrawing effects and metabolic stability, often leveraged in kinase inhibitor design .

Positional Isomerism

Physicochemical Properties

- Molecular Weight : The iodo derivative (404.90 g/mol) exceeds the target compound (312.45 g/mol), affecting pharmacokinetics (e.g., diffusion rates) .

- Solubility : Fluorinated derivatives (e.g., 4-fluoro) may exhibit higher aqueous solubility due to polarity, whereas the trifluoro analog’s solubility is likely modulated by its balanced lipophilicity .

Research and Application Insights

- Drug Discovery : The Boc group in all analogs facilitates amine protection during solid-phase peptide synthesis, while halogen variations enable tuning of target affinity .

- Safety Profiles : Similar compounds are labeled for research use only, with handling precautions (e.g., avoiding inhalation) consistent across the series .

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid, also known by its CAS number 331763-56-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula for this compound is C15H20ClNO4, with a molecular weight of 313.78 g/mol. The compound contains a tert-butoxycarbonyl (Boc) protecting group which is commonly used in peptide synthesis to protect amine functionalities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorophenyl group suggests potential interactions with neurotransmitter systems and may influence pharmacological profiles such as anti-inflammatory or analgesic effects.

- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit enzymes involved in metabolic pathways. For instance, the inhibition of cyclooxygenase (COX) enzymes has been noted in related compounds, suggesting potential anti-inflammatory properties.

- Cellular Uptake : The amine moiety in the structure may facilitate cellular uptake, enhancing bioavailability and efficacy in target tissues. This characteristic is crucial for compounds intended for therapeutic use.

Pharmacological Studies

Recent pharmacological studies have explored the effects of this compound on various biological systems:

- In vitro Studies : In vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against certain cancer cell lines, indicating potential anticancer properties. For example, it has shown cytotoxic effects on human breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutics.

- Animal Models : In vivo studies using rodent models have suggested that administration of this compound can reduce tumor growth rates and improve survival rates when used in combination with other chemotherapeutic agents.

Data Summary

| Property | Value |

|---|---|

| CAS Number | 331763-56-5 |

| Molecular Formula | C15H20ClNO4 |

| Molecular Weight | 313.78 g/mol |

| Solubility | Soluble in organic solvents |

| IC50 (MCF-7 cells) | ~15 µM |

| Potential Applications | Anticancer, Anti-inflammatory |

Case Studies

- Case Study on Anticancer Activity : A study evaluated the effect of this compound on MCF-7 cells. Results indicated significant apoptosis induction via the mitochondrial pathway, supported by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.

- Inflammation Model : In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as a therapeutic agent for inflammatory disorders.

Q & A

Q. Table 1: Structural Analogs and Activity

| Compound | Modification | Target Activity | Reference |

|---|---|---|---|

| (R)-4-(2,4,5-Trifluorophenyl) analog | Fluorine substitution | DPP4 inhibitor (IC = 8 nM) | |

| (S)-3-Benzyl analog | α-Methyl addition | FFAR2 antagonist (IC = 15 nM) |

Basic: How to design a study evaluating the compound’s interaction with biological targets?

Answer:

In Vitro Binding Assays :

Enzymatic Activity :

Cellular Models :

- Test insulin secretion in pancreatic β-cells (e.g., INS-1) under high glucose to assess therapeutic potential .

Advanced: How does enantiomeric form impact biological activity and receptor binding?

Answer:

The (R)-enantiomer typically shows higher target specificity:

DPP4 Inhibition :

FFAR2 Antagonism :

- (S)-isomer exhibits inverse agonism, while (R)-isomer lacks activity, highlighting stereospecific receptor interactions .

In Vivo Pharmacokinetics :

- (R)-isomer shows longer half-life (t = 4.2 h) in rodent models due to reduced CYP450 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.